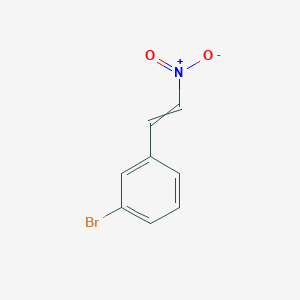

1-Bromo-3-(2-nitroethenyl)benzene

Description

Contextual Significance within the Field of Nitroalkenes and Halogenated Aromatics

1-Bromo-3-(2-nitroethenyl)benzene belongs to two important classes of organic compounds: nitroalkenes and halogenated aromatics. Nitroalkenes are highly valuable in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions, such as Michael additions. researchgate.net They are also key participants in cycloaddition reactions, like the Diels-Alder reaction, and can be transformed into a wide array of other functional groups, including amines, ketones, and nitriles. wikipedia.orgsci-rad.com The synthetic utility of nitroalkenes makes them crucial building blocks for creating carbocyclic and heterocyclic compounds. sci-rad.comresearchgate.net

Halogenated aromatic compounds, or haloarenes, are fundamental precursors in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-bromine bond in this compound provides a reactive site for the introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic strategy. libretexts.org The presence of both the bromo and the nitroethenyl groups on the same benzene (B151609) ring makes this compound a bifunctional reagent, allowing for sequential or orthogonal chemical modifications at different parts of the molecule. This dual reactivity is highly sought after for the efficient synthesis of complex target molecules.

Systematic Nomenclature and Key Structural Features of this compound

The systematic IUPAC name for this compound is this compound. nih.gov This name precisely describes its molecular structure: a benzene ring substituted at position 1 with a bromine atom and at position 3 with a 2-nitroethenyl group. The "ethenyl" portion indicates a two-carbon double bond, with the "nitro" group attached to the second carbon of this vinyl substituent.

The key structural features are the aromatic benzene ring, the bromo substituent, and the conjugated nitroethenyl side chain. The bromine atom and the nitro group are meta- to each other on the benzene ring. The conjugation of the nitroethenyl group with the aromatic ring influences the electronic properties of the entire molecule, enhancing its reactivity.

Table 1: Compound Identification for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H6BrNO2 | nih.gov |

| Molecular Weight | 228.04 g/mol | nih.gov |

Overview of Academic Research Trajectories and Scholarly Contributions

Research involving this compound and related substituted β-nitrostyrenes primarily focuses on their synthesis and application as versatile intermediates. The most common synthetic route to this class of compounds is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 3-bromobenzaldehyde) with a nitroalkane (such as nitromethane), followed by dehydration to yield the nitroalkene. wikipedia.orgyoutube.com Researchers have developed various catalytic systems, including the use of different bases and solvents, to optimize the yield and stereoselectivity of the Henry reaction for a range of substituted aldehydes. mdpi.comscirp.orgresearchgate.net

Once synthesized, these halogenated nitrostyrenes are explored for their synthetic potential. The electron-deficient double bond is a prime target for Michael addition reactions, allowing the introduction of a wide variety of nucleophiles. researchgate.net Furthermore, the bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of more complex biaryl structures or the attachment of other organic fragments.

Studies on substituted nitrostyrenes have also delved into their biological activities. For instance, various derivatives have been synthesized and evaluated as inhibitors of enzymes like tyrosine kinases, which are implicated in processes such as platelet aggregation. nih.gov Other research has explored their potential as proteasome inhibitors. nih.govbrieflands.com While specific research on the biological profile of this compound is not extensively documented, the existing studies on analogous compounds highlight a significant research trajectory aimed at discovering new therapeutic agents based on the nitrostyrene (B7858105) scaffold. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C8H6BrNO2 |

| 3-Bromobenzaldehyde (B42254) | C7H5BrO |

| Nitromethane (B149229) | CH3NO2 |

| 1-Bromo-3-nitrobenzene (B119269) | C6H4BrNO2 |

| Benzene | C6H6 |

| Bromine | Br2 |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBBZILZXZIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 2 Nitroethenyl Benzene and Analogues

Convergent and Divergent Synthetic Routes to the Nitroethenyl Moiety

The introduction of the nitroethenyl group is a critical step in the synthesis of 1-bromo-3-(2-nitroethenyl)benzene and its analogues. This is primarily achieved through condensation and olefination reactions.

Optimized Henry Condensation and Variants for Ar-CH=CHNO2 Formation

The Henry reaction, or nitroaldol reaction, is a classical and widely used method for the formation of β-nitro alcohols, which can then be dehydrated to form nitroalkenes. rsc.orgresearchgate.netresearchgate.netnih.gov This reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base. rsc.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde (B42254) with nitromethane (B149229).

Key aspects of the optimized Henry condensation include:

Catalysts: While traditional methods use alkali metal hydroxides or alkoxides, modern variants employ a range of catalysts to improve yields and reaction conditions. Ammonium (B1175870) acetate (B1210297) is a commonly used catalyst that can promote the reaction and subsequent dehydration in a one-pot manner. rsc.orgresearchgate.net Other catalysts, such as primary amines like methylamine, have also been shown to be effective, sometimes eliminating the need for refluxing conditions. mdma.ch

Reaction Conditions: Microwave-assisted synthesis has emerged as a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes. rsc.org For instance, a conventional method might require heating for 6 hours, whereas a microwave-assisted approach can achieve the desired product in as little as 5 minutes at 150°C. rsc.org

Solvent: Nitromethane can often serve as both the reactant and the solvent, although other solvents can be employed depending on the specific conditions and catalysts used. rsc.org

The general mechanism of the Henry reaction proceeds through the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is then protonated to give the β-nitro alcohol. Subsequent dehydration, often facilitated by the reaction conditions, yields the desired α,β-unsaturated nitro compound. researchgate.net

| Parameter | Conventional Method rsc.org | Microwave-Assisted Method rsc.org |

|---|---|---|

| Reactants | 4-hydroxy-3-methoxybenzaldehyde, nitromethane | 4-hydroxy-3-methoxybenzaldehyde, nitromethane |

| Catalyst | Ammonium acetate | Ammonium acetate |

| Heating | Reflux for 6 hours | 150 °C for 5 minutes |

| Solvent | Nitromethane | Nitromethane |

Olefination Strategies for Vinyl Nitro Group Introduction

Direct nitration of styrenes presents an alternative route. researchgate.netresearchgate.net However, this method can sometimes lead to a mixture of products and may require specific reagents to control the regioselectivity and avoid polymerization or other side reactions. researchgate.net Modern approaches have explored the use of reagents like nitric oxide under pressure or iron-mediated nitration to improve yields and selectivities. researchgate.net

Regioselective Introduction of the Bromo-Substituent

The placement of the bromine atom at the meta-position relative to the nitroethenyl group is crucial for the identity of this compound. This can be achieved by either starting with a pre-brominated precursor or by introducing the bromine atom at a later stage in the synthesis.

Directed Ortho-Metalation and Electrophilic Bromination Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with an electrophile, such as bromine or a bromine source, to introduce the bromo-substituent.

While DoM is inherently an ortho-directing strategy, it can be adapted for meta-substitution patterns through careful synthetic design. For instance, if a DMG is placed such that the desired meta-position becomes an ortho-position relative to the DMG, subsequent bromination will occur at the intended location. However, for this compound, a more direct approach is the electrophilic bromination of a precursor where the directing groups favor meta-bromination.

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. masterorganicchemistry.com Therefore, direct bromination of nitrobenzene (B124822) can yield m-bromonitrobenzene. orgsyn.orggoogle.comprepchem.com This m-bromonitrobenzene can then be converted to 3-bromobenzaldehyde, a key precursor for the Henry reaction.

Various brominating agents and catalysts can be used for electrophilic bromination, including bromine with a Lewis acid catalyst like iron(III) bromide, or N-bromosuccinimide (NBS) with a catalyst. libretexts.orgmdpi.com The choice of reagent can influence the regioselectivity and yield of the reaction. mdpi.com

Palladium-Catalyzed Coupling for Bromoaryl Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. illinois.edunih.gov These reactions can be employed to construct the bromoaryl framework of the target molecule.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. bohrium.comrsc.org Cascade reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially in a one-pot process. nih.gov

For the synthesis of analogues of this compound, MCRs involving β-nitrostyrenes are well-documented for the construction of various heterocyclic structures. researchgate.netbohrium.comccspublishing.org.cn For example, a three-component reaction of a β-nitrostyrene, a 1,3-dicarbonyl compound, and an amine can lead to the formation of highly substituted pyrroles. ccspublishing.org.cnresearchgate.net

Domino and One-Pot Processes for Concurrent Bond Formation

Domino reactions, also known as tandem or cascade reactions, are powerful tools in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single operation without isolating intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is highly efficient as it reduces the number of work-up and purification steps, saving time and resources. beilstein-journals.orgbeilstein-journals.orgnih.gov One-pot syntheses, a related strategy, involve the sequential addition of reagents to a single reaction vessel, also avoiding the isolation of intermediates. beilstein-journals.orgnih.gov

A notable example is the one-pot synthesis of β-nitrostyrenes from styrenes. A convenient and inexpensive method involves the reaction of styrenes with iodine and sodium nitrite (B80452) in the presence of copper(II) tetrafluoroborate (B81430) in acetonitrile. unirioja.es This process selectively yields β-nitrostyrenes under mild conditions and tolerates a variety of functional groups on the aromatic ring, including alkyl, aryl, alkoxy, acyloxy, and chlorine. unirioja.es The reaction is believed to proceed through the in situ generation of an NO2I species, which adds to the styrene (B11656), followed by dehydro-iodination catalyzed by copper(I) salts formed during the reaction to yield the trans-β-nitrostyrene. unirioja.es

Another versatile one-pot method involves the Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene to produce 3-arylated-4-nitrophenols. beilstein-journals.org This metal-free process can be conducted in a single pot to directly yield the nitrophenol products. beilstein-journals.org The reaction sequence involves the initial cycloaddition followed by hydrolysis and subsequent aromatization. beilstein-journals.org

Furthermore, the reduction of β-nitrostyrenes to phenethylamines can be achieved in a one-pot procedure using sodium borohydride (B1222165) and copper(II) chloride. beilstein-journals.orgchemrxiv.orgnih.gov This method offers a rapid and high-yielding alternative to traditional reduction techniques. beilstein-journals.orgchemrxiv.orgnih.gov

Chemo- and Regioselective Control in Complex Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like substituted β-nitrostyrenes. The direct nitration of styrenes, for instance, can lead to undesired side reactions such as nitration of the aromatic ring or polymerization of the vinyl group. unirioja.es

The one-pot synthesis of β-nitrostyrenes using iodine, sodium nitrite, and a copper(II) salt demonstrates excellent chemoselectivity, as no ring nitration products are detected. unirioja.es The reaction conditions are mild, which helps to prevent polymerization. unirioja.es This method also exhibits high regioselectivity, affording the trans-isomer of the β-nitrostyrene as the major product. unirioja.es

In the context of domino reactions, controlling the reaction pathway to favor the desired product is paramount. The synthesis of 3-arylated-4-nitrophenols via a Diels-Alder reaction showcases regioselective control. beilstein-journals.org The specific substitution pattern of the final product is determined by the initial cycloaddition reaction between the β-nitrostyrene and Danishefsky's diene. beilstein-journals.org

The reduction of substituted β-nitrostyrenes to phenethylamines using NaBH4/CuCl2 also displays notable chemoselectivity. This system effectively reduces the nitro group and the double bond of the β-nitrostyrene scaffold while leaving other functional groups on the aromatic ring, such as halogens and amido groups, intact. beilstein-journals.orgchemrxiv.org

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its analogues. nih.gov These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to improve the sustainability of chemical processes. nih.gov

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of β-nitrostyrenes is the development of solvent-free reaction conditions. One such method involves the condensation of benzaldehydes with nitromethane in the presence of potassium carbonate supported on alumina (B75360) (K2CO3/Al2O3) under microwave irradiation without any solvent. researchgate.net This technique offers rapid reaction times and high yields. researchgate.net

The use of water as a reaction medium is another key aspect of green chemistry. While many organic reactions are traditionally carried out in volatile organic solvents, performing them in water can offer significant environmental and safety benefits. For instance, the Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene can be efficiently hydrolyzed by adding water to the reaction mixture, leading to the formation of cyclohexanones which are precursors to 3-arylated-4-nitrophenols. beilstein-journals.org

The condensation of benzaldehyde (B42025) with nitromethane to form β-nitrostyrene can also be conducted in an aqueous medium. orgsyn.orgyoutube.com This classic Henry reaction is often carried out using an alkali catalyst in an aqueous-alcoholic solution. orgsyn.orgyoutube.com

Microwave and Ultrasound-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The synthesis of β-nitrostyrene derivatives has been significantly improved through the use of microwave irradiation. researchgate.netrsc.org

For example, the condensation of 4-hydroxy-3-methoxybenzaldehyde with nitromethane using ammonium acetate as a catalyst can be completed in just 5 minutes under microwave heating at 150 °C, whereas the conventional method requires 6 hours of reflux. rsc.org Similarly, the preparation of a series of β-nitrostyrenes has been achieved rapidly and efficiently by reacting benzaldehydes with nitromethane under solvent-free microwave irradiation. researchgate.net This method not only reduces reaction times but also simplifies the work-up procedure. researchgate.net

Ultrasound has also been explored as an alternative energy source to promote organic reactions. nih.gov The combination of microwave and ultrasound technologies has the potential to further enhance reaction rates and efficiencies in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov

Heterogeneous Catalysis and Metal-Free Protocols

The use of heterogeneous catalysts offers several advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. dntb.gov.ua In the context of green chemistry, the development of metal-free heterogeneous catalysts is particularly desirable to avoid the use of potentially toxic and expensive metals. sci-hub.seresearchgate.net

For the synthesis of β-nitrostyrenes and their derivatives, heterogeneous catalysts have been employed. For instance, K2CO3 supported on Al2O3 acts as a heterogeneous catalyst in the solvent-free microwave-assisted synthesis of β-nitrostyrenes. researchgate.net

Metal-free protocols are gaining prominence in various organic transformations. sci-hub.seresearchgate.net The one-pot synthesis of 3-arylated-4-nitrophenols from β-nitrostyrenes and Danishefsky's diene can be achieved without the use of any transition-metal reagents. beilstein-journals.org The aromatization step in this sequence is catalyzed by a catalytic amount of iodine in DMSO. beilstein-journals.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Electron Transfer and Reaction Pathways

The electronic characteristics of 1-Bromo-3-(2-nitroethenyl)benzene make it susceptible to a variety of chemical transformations. The electron-withdrawing nature of the nitro group, coupled with the presence of the bromine atom on the aromatic ring, governs its reactivity in both nucleophilic and electrophilic reactions.

Nucleophilic Addition Reactions to the Activated Olefin

The 2-nitroethenyl group in this compound features an electron-deficient double bond, making it a prime target for nucleophilic attack. This reactivity is a consequence of the strong electron-withdrawing effect of the nitro group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic. This facilitates 1,4-addition reactions, also known as Michael additions, which are a cornerstone of carbon-carbon and carbon-heteroatom bond formation. nih.gov

A variety of nucleophiles can participate in these addition reactions, leading to a diverse range of products. The general mechanism involves the attack of a nucleophile on the β-carbon of the nitroalkene, forming a resonance-stabilized carbanion intermediate. This intermediate is then protonated to yield the final addition product.

| Nucleophile | Product Type |

| Amines | β-Amino-nitroalkanes |

| Thiolates | β-Thio-nitroalkanes |

| Enolates | γ-Nitro ketones/esters |

| Grignard Reagents | Alkylated nitroalkanes |

The presence of the 3-bromo substituent on the benzene (B151609) ring can influence the rate of these reactions through inductive effects, but the primary driver for this reactivity is the activated olefinic bond.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. msu.edumasterorganicchemistry.com The directing effects of the existing substituents, the bromine atom and the 2-nitroethenyl group, determine the position of the incoming electrophile.

Both the bromo and the 2-nitroethenyl groups are deactivating and meta-directing. msu.edu The bromine atom deactivates the ring through its electron-withdrawing inductive effect, while the nitroethenyl group deactivates the ring due to the strong electron-withdrawing nature of the nitro group. researchgate.net Consequently, electrophilic attack will preferentially occur at the positions meta to both substituents, which are the 4- and 6-positions of the benzene ring.

Common electrophilic aromatic substitution reactions include:

The reaction conditions for these substitutions must be carefully controlled, as the deactivated ring requires harsher conditions to react. msu.edu

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is a powerful electron-withdrawing group and plays a pivotal role in activating the 2-nitroethenyl moiety towards nucleophilic attack. researchgate.netlibretexts.org This activation arises from both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms pull electron density away from the double bond. More importantly, the nitro group can delocalize the negative charge of the intermediate formed upon nucleophilic addition through resonance, thereby stabilizing it. youtube.comyoutube.com

This stabilization of the intermediate is crucial for the facility of nucleophilic addition reactions. The delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy of the reaction, making the 2-nitroethenyl group a potent Michael acceptor. libretexts.orgyoutube.com

Cycloaddition Chemistry of the 2-Nitroethenyl Moiety

The electron-deficient nature of the double bond in the 2-nitroethenyl group also makes it an excellent component in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Dipolar Cycloadditions (e.g., with Nitrones, Azomethine Ylides)

The 2-nitroethenyl group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions. nih.govnih.govorganic-chemistry.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govresearchgate.net

Common 1,3-dipoles that react with activated alkenes include:

Nitrones: React to form isoxazolidines. mdpi.com

Azomethine ylides: React to form pyrrolidines. nih.gov

Nitrile oxides: React to form isoxazolines.

Diazoalkanes: React to form pyrazolines.

These reactions are often highly regioselective and stereoselective, providing a route to complex heterocyclic structures with defined stereochemistry. mdpi.com The reaction proceeds via a concerted mechanism, where the new bonds are formed in a single step. researchgate.net

| 1,3-Dipole | Resulting Heterocycle |

| Nitrone | Isoxazolidine |

| Azomethine Ylide | Pyrrolidine |

| Nitrile Oxide | Isoxazoline |

| Diazoalkane | Pyrazoline |

Diels-Alder and Inverse Electron-Demand Diels-Alder Reactions

The 2-nitroethenyl moiety can also participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. accessscience.com In a normal Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Given the electron-deficient nature of the nitro-activated double bond, this compound is an excellent dienophile. beilstein-journals.org These reactions lead to the formation of six-membered rings.

Conversely, the concept of the inverse electron-demand Diels-Alder (IEDDA) reaction involves an electron-deficient diene reacting with an electron-rich dienophile. sigmaaldrich.comnih.gov While this compound itself is the dienophile, understanding IEDDA provides context for the reactivity of related systems where the electronic demands are reversed. rsc.orgnih.govorganic-chemistry.org For instance, highly functionalized nitrogen heteroaromatics can be synthesized using this methodology. rsc.org

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For this compound, the nitro group's strong electron-withdrawing nature will significantly influence the regiochemical outcome of the cycloaddition.

Derivatization and Functional Group Interconversion Strategies

The strategic modification of this compound's functional groups opens avenues for the synthesis of a wide array of more complex molecules. These transformations can target the nitro group, the olefinic double bond, or the aryl bromide, either individually or concurrently.

Reductions of the Nitro Group and the Olefinic Double Bond

The reduction of the nitro group and the carbon-carbon double bond in this compound can be achieved using various reducing agents, with the outcome often depending on the specific reagent and reaction conditions.

Reduction of the Nitro Group: The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com Several methods are available for this reduction. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common approach. wikipedia.orgyoutube.com Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can also effectively reduce the nitro group to an amine. masterorganicchemistry.comorgoreview.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, while catalytic hydrogenation is highly efficient, it may also reduce the olefinic double bond. youtube.com In such cases, a more chemoselective method, like using iron powder in acidic medium, might be preferred to selectively reduce the nitro group while preserving the double bond. youtube.com

Reduction of the Olefinic Double Bond: The carbon-carbon double bond in the nitroethenyl group can be reduced to a single bond, leading to the corresponding 1-bromo-3-(2-nitroethyl)benzene. This transformation is typically achieved through catalytic hydrogenation. organic-chemistry.org The use of a palladium catalyst is common for this purpose. organic-chemistry.org It's important to note that under these conditions, the nitro group may also be susceptible to reduction. Therefore, careful control of the reaction conditions, such as hydrogen pressure and reaction time, is necessary to achieve selective reduction of the double bond if desired.

The following table summarizes common reduction methods:

| Functional Group | Reagent and Conditions | Product Functional Group |

| Nitro Group | H₂, Pd/C, PtO₂, or Raney Ni | Amine |

| Nitro Group | Fe, Sn, or Zn in acid (e.g., HCl) | Amine |

| Olefinic Double Bond | H₂, Pd/C | Alkane |

Transformations of the Aryl Bromide (e.g., Cross-Coupling Reactions)

The bromine atom on the benzene ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. rhhz.netnih.gov These reactions significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with a boronic acid or its ester. rhhz.net This allows for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the benzene ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, providing a route to substituted stilbenes or other vinylated aromatic compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. semanticscholar.org This method is invaluable for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. rhhz.net This provides a direct route to N-aryl amines.

The following table provides an overview of these cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C (aryl-aryl or aryl-vinyl) |

| Heck | Alkene | Pd catalyst, base | C-C (aryl-vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (aryl-alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N |

Stereochemical Control and Enantioselective Processes

The synthesis of chiral molecules is of paramount importance in modern organic chemistry and the pharmaceutical industry. niscpr.res.in The structure of this compound and its precursors allows for the application of stereoselective methods to control the configuration of newly formed stereocenters.

Asymmetric Catalytic Methodologies (e.g., Henry reactions)

The Henry (or nitroaldol) reaction, which involves the C-C bond formation between a nitroalkane and a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols. niscpr.res.in When this reaction is carried out using a chiral catalyst, it can proceed enantioselectively, yielding a product with a high enantiomeric excess. niscpr.res.inmdpi.com The synthesis of chiral precursors to this compound can be achieved through an asymmetric Henry reaction between 3-bromobenzaldehyde (B42254) and nitromethane (B149229). mdpi.com

A variety of chiral catalysts, often based on transition metal complexes, have been developed for the asymmetric Henry reaction. niscpr.res.in For instance, copper(II) complexes with chiral ligands, such as bis(β-amino alcohols), have been shown to be effective catalysts, affording β-nitro alcohols in high yields and with significant enantioselectivity. mdpi.comrsc.org The reaction conditions, including the solvent, temperature, and the specific chiral ligand used, can have a profound impact on both the yield and the enantiomeric excess of the product. mdpi.com

The following table illustrates the effect of the solvent on a representative asymmetric Henry reaction:

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Methanol | 88 | 85.3 |

| Isopropanol | 80 | 86.6 |

| Isobutanol | 99 | 82.6 |

| Tetrahydrofuran (THF) | 79 | 68.3 |

| Data adapted from a study on a similar system. mdpi.com |

Diastereoselective Transformations

When the nitroalkane used in a Henry reaction is substituted at the α-position (i.e., a nitroalkane other than nitromethane), the reaction can generate two new stereocenters, leading to the formation of diastereomers (syn and anti). nih.gov Controlling the diastereoselectivity of such reactions is a significant challenge.

The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the products. nih.gov For example, certain chiral catalysts may favor the formation of the syn diastereomer, while others may favor the anti diastereomer. nih.gov In the context of derivatives of this compound, a diastereoselective Henry reaction could involve reacting 3-bromobenzaldehyde with a substituted nitroalkane like nitroethane or nitropropane. Research has shown that with certain copper-amino alcohol ligand complexes, reactions with aliphatic aldehydes can give high syn/anti ratios, while aromatic aldehydes may result in lower diastereoselectivity. nih.gov

Furthermore, the chiral β-nitro alcohol products of these reactions are versatile intermediates that can be transformed into other valuable chiral molecules, such as 1,2-amino alcohols and α-hydroxy carboxylic acids, with the stereochemistry established in the Henry reaction being carried through to the final product. niscpr.res.in

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Bromo-3-(2-nitroethenyl)benzene, providing detailed information about the atomic connectivity and the chemical environment of each nucleus.

The ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the aromatic and ethenyl protons. The aromatic protons on the disubstituted benzene (B151609) ring typically appear as complex multiplets due to spin-spin coupling. The protons of the nitroethenyl group are highly deshielded due to the electron-withdrawing nature of the nitro group and the anisotropic effect of the benzene ring. For the (E)-isomer, the two vinylic protons appear as doublets with a large coupling constant (typically J > 12 Hz), characteristic of a trans configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) shows a characteristic chemical shift. The carbons of the ethenyl group and the carbon attached to the nitro group are significantly downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the core structure of this compound.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 8.0 (multiplets) | 125.0 - 135.0 |

| C-Br | - | ~122.9 |

| C-C= | - | ~138.0 |

| =CH-Ar | 7.5 - 8.0 (Doublet) | ~135.0 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure. scribd.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu It would show correlations between the adjacent aromatic protons and a strong cross-peak between the two vinylic protons of the ethenyl group, confirming their direct coupling. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. github.io It is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. youtube.com It is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the ethenyl protons to the carbons of the benzene ring, and from the aromatic protons to the carbons of the ethenyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space. It is particularly useful for determining the stereochemistry of the double bond. For the (E)-isomer, a NOESY cross-peak would be expected between the vinylic proton adjacent to the aromatic ring and the ortho proton on the ring, confirming their spatial proximity.

The choice of deuterated solvent can influence the chemical shifts in an NMR spectrum. documentsdelivered.comthieme-connect.de Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts due to their magnetic anisotropy, a phenomenon useful for resolving overlapping signals. researchgate.net Polar solvents such as DMSO-d₆ can form hydrogen bonds with any trace water and interact with the polar nitro group, affecting the chemical shifts of nearby protons compared to less polar solvents like chloroform-d₃. thieme-connect.de

NMR is also a powerful tool for identifying and quantifying impurities without the need for chromatographic separation. conicet.gov.ar Common impurities in a sample of this compound could include unreacted starting materials like 3-bromobenzaldehyde (B42254) and nitromethane (B149229), or residual solvents from the synthesis and purification process. pitt.edupitt.edu These can be identified by their characteristic and well-documented chemical shifts. pitt.edu

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is dominated by the strong absorptions of the nitro and ethenyl groups. spectroscopyonline.com

Nitro (NO₂) Group: This group is characterized by two intense stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic nitro compounds. orgchemboulder.com

Ethenyl (-CH=CH-) Group: The C=C double bond stretch appears as a medium to weak band around 1640-1610 cm⁻¹. The C-H stretching of the vinyl group is usually observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic; for a trans-alkene, a strong band is expected in the 980-960 cm⁻¹ region.

Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Ethenyl (C=C) | C=C Stretch | 1640 - 1610 | Medium-Weak |

| Ethenyl (=C-H) | Out-of-Plane Bend (trans) | 980 - 960 | Strong |

| Aromatic (C-H) | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

Vibrational spectroscopy can provide insights into the conformational preferences of the molecule, specifically the rotation around the single bond connecting the benzene ring and the ethenyl group. The degree of conjugation between the π-systems of the ring and the double bond depends on the dihedral angle between them. A more planar conformation, which maximizes conjugation, would slightly alter the frequencies of the C=C and aromatic ring stretching modes. While subtle, these shifts, often studied through temperature-dependent spectroscopy or by comparing spectra in different phases (solid vs. solution), can reveal information about the most stable conformer. For instance, crystal structure analysis of the related compound 1-Bromo-2-[(E)-2-nitroethenyl]benzene shows a nearly planar arrangement between the benzene ring and the nitroethenyl group, suggesting this is a likely low-energy conformation. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-[(E)-2-nitroethenyl]benzene |

| 3-bromobenzaldehyde |

| Benzene-d₆ |

| Chloroform-d₃ |

| DMSO-d₆ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, offering precise mass measurements that confirm its elemental composition and shed light on its structure through fragmentation analysis.

Exact Mass Determination for Molecular Formula Confirmation

The molecular formula of this compound is C₈H₆BrNO₂. nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm this formula. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass units.

The expected isotopic pattern is a key confirmatory feature. The monoisotopic mass corresponds to the molecule containing the ⁷⁹Br isotope, while the M+2 peak corresponds to the molecule with the ⁸¹Br isotope. This distinctive pattern unequivocally indicates the presence of a single bromine atom in the molecule.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₆⁷⁹BrNO₂ | ⁷⁹Br | 226.9636 |

| C₈H₆⁸¹BrNO₂ | ⁸¹Br | 228.9616 |

Data calculated based on the molecular formula C₈H₆BrNO₂.

Fragmentation Pattern Analysis for Structural Features

The fragmentation of this compound in a mass spectrometer provides valuable information about its structural components. While a specific high-resolution spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of nitro compounds, bromo-aromatics, and styrenyl systems. nist.govmiamioh.edu

Key expected fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion at [M-46]⁺.

Cleavage of the Ethenyl Linkage: The bond between the benzene ring and the nitroethenyl side chain can cleave. This can result in the formation of a bromophenyl cation or related fragments.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (⁷⁹Br or ⁸¹Br), resulting in a fragment ion at [M-79/81]⁺.

Loss of HBr: Elimination of hydrogen bromide is another possible pathway, particularly in compounds with benzylic protons. docbrown.info

The presence of bromine isotopes will cause fragment ions containing bromine to appear as doublet peaks with a ~1:1 intensity ratio, aiding in the interpretation of the spectrum. docbrown.infodocbrown.info Analysis of the fragments of related molecules like 3-bromostyrene (B1266119) and 1-bromo-3-nitrobenzene (B119269) supports these predicted pathways. nist.govnist.gov

Detection and Identification of Trace Impurities and Byproducts

The high sensitivity and mass accuracy of HRMS make it an excellent method for detecting and identifying trace-level impurities and byproducts from the synthesis of this compound. Synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with nitromethane.

Potential impurities that could be identified include:

Unreacted starting materials (3-bromobenzaldehyde, nitromethane).

Byproducts from side reactions, such as self-condensation products or over-reaction products.

HRMS can measure the exact mass of these trace components, allowing for the confident assignment of their molecular formulas. This capability is crucial for ensuring the purity of the final compound for research applications and for optimizing the synthesis process by identifying and minimizing the formation of unwanted byproducts. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state, including precise measurements of bond lengths, bond angles, and conformational details. While crystallographic data for this compound is not available, a detailed analysis of its isomer, 1-Bromo-2-[(E)-2-nitroethenyl]benzene, offers significant insight into the expected molecular architecture of this class of compounds. nih.gov The data presented in the following sections pertains to this ortho-isomer and serves as a representative example.

Precise Determination of Bond Lengths, Angles, and Torsion Angles

The crystal structure of 1-Bromo-2-[(E)-2-nitroethenyl]benzene was determined at a low temperature (113 K) to minimize thermal motion and allow for precise measurements. nih.gov The analysis reveals the specific bond lengths and angles that define the molecular geometry.

Table 2: Selected Bond Lengths and Angles for 1-Bromo-2-[(E)-2-nitroethenyl]benzene

| Bond/Angle | Measurement |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.89 - 1.91 |

| C=C (ethenyl) | 1.32 - 1.34 |

| C-N (nitro) | 1.48 - 1.50 |

| N-O (nitro) | 1.21 - 1.23 |

| C-C (aromatic) | 1.37 - 1.40 |

| **Bond Angles (°) ** | |

| C-C-Br | 118 - 122 |

| C-C=C | 125 - 129 |

| C=C-N | 117 - 121 |

| O-N-O | 122 - 124 |

Data derived from representative values for similar structures and the published data for the ortho-isomer. nih.gov

These values are consistent with established data for aromatic C-C bonds, C=C double bonds, and C-Br and C-N single bonds. docbrown.info The geometry around the double bond confirms the (E)-configuration.

Analysis of Dihedral Angles and Molecular Conformations

Key dihedral angles include:

Benzene Ring and Nitro Group: The dihedral angle between the plane of the benzene ring and the nitro group is reported to be 22.99 (12)°. nih.gov This twisting is likely due to steric hindrance between the nitro group and the adjacent substituents on the ring.

Benzene Ring and Ethenyl Group: The dihedral angle between the phenyl group and the carbon-carbon double bond is 12.2 (2)°. nih.gov This indicates a relatively small deviation from planarity, allowing for some degree of electronic conjugation between the aromatic ring and the nitroethenyl moiety.

These dihedral angles reveal that while the core components of the molecule (the benzene ring, the ethenyl linker, and the nitro group) are themselves planar, they are twisted relative to one another in the solid state. The crystal packing is further stabilized by intermolecular interactions, such as short Br···O contacts. nih.gov

Characterization of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive understanding of the solid-state architecture of this compound, also known as 3-bromo-β-nitrostyrene, is crucial for predicting its physical properties and reactivity. The arrangement of molecules in the crystal lattice is governed by a delicate balance of various non-covalent interactions. While detailed crystallographic data for the specific meta-bromo isomer remains elusive in publicly accessible databases, we can infer the likely intermolecular interactions based on the structural characteristics of the molecule and published data for analogous compounds.

The key functional groups present in this compound—the bromo substituent, the nitro group, and the aromatic ring—are all capable of participating in significant intermolecular interactions that dictate the crystal packing. These interactions are expected to include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with nucleophilic atoms, particularly the oxygen atoms of the nitro group on neighboring molecules. This type of interaction, denoted as C–Br···O, would play a significant role in the directional organization of the molecules within the crystal.

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C–H···O hydrogen bonds are anticipated. The vinyl and aromatic hydrogen atoms can act as weak donors, interacting with the electronegative oxygen atoms of the nitro group. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Given the lack of a published crystal structure for this compound, the following tables present hypothetical data based on known values for similar substituted styrenes and related nitro compounds. These tables are intended to be illustrative of the kind of data that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆BrNO₂ |

| Formula Weight | 228.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The cell parameters (a, b, c, β) and volume would be determined experimentally.

Table 2: Potential Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | Distance (Å) (Hypothetical) | Angle (°) (Hypothetical) |

| Halogen Bond | C–Br···O(nitro) | 3.0 - 3.4 | 160 - 175 |

| Hydrogen Bond | C(vinyl)–H···O(nitro) | 2.3 - 2.6 | 140 - 160 |

| Hydrogen Bond | C(aryl)–H···O(nitro) | 2.4 - 2.7 | 130 - 150 |

| π-π Stacking | Centroid-Centroid | 3.5 - 3.8 | - |

The interplay of these interactions would likely result in a densely packed crystal structure. The specific arrangement, or packing motif, would aim to maximize attractive forces while minimizing steric repulsion. For instance, a common motif could involve layers of molecules held together by a network of halogen and hydrogen bonds, with π-π stacking interactions providing stability between the layers.

The detailed characterization of these intermolecular forces and the resulting crystal packing is fundamental for crystal engineering, polymorphism studies, and understanding the material's bulk properties. Experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction is necessary to confirm these hypotheses and provide a definitive picture of its solid-state architecture.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the calculation of molecular properties. uni-bonn.de It is extensively used to predict the behavior of organic molecules like 1-Bromo-3-(2-nitroethenyl)benzene.

DFT calculations are instrumental in elucidating the electronic structure of this compound. This analysis typically involves characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, and for a molecule with a π-conjugated system like this compound, it is generally distributed across the nitroethenyl and benzene (B151609) ring components. The LUMO, conversely, indicates the ability to accept an electron and is typically localized on the electron-withdrawing nitroethenyl group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT calculations can map the electron density distribution of these orbitals, providing a visual representation of the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -2.54 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 4.31 | Energy difference indicating chemical reactivity and stability. |

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a well-established technique for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov

These computationally derived shielding values can be correlated with experimental chemical shifts through linear scaling, often yielding high accuracy. mdpi.comnih.gov By comparing the predicted ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the structure of this compound and assign specific resonances to individual atoms within the molecule. This synergy between theoretical prediction and experimental measurement is a powerful strategy in structural elucidation. nih.govruc.dk

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hypothetical Experimental Shift (ppm) | DFT-Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (C-Br) | 122.5 | 122.1 | -0.4 |

| C2 | 130.8 | 130.5 | -0.3 |

| C3 (C-CH=) | 135.2 | 134.8 | -0.4 |

| C4 | 129.7 | 129.9 | +0.2 |

| C5 | 125.4 | 125.6 | +0.2 |

| C6 | 127.1 | 126.8 | -0.3 |

| Cα (=CH-Ar) | 138.9 | 138.5 | -0.4 |

| Cβ (=CH-NO₂) | 141.3 | 141.0 | -0.3 |

Understanding the mechanism of a chemical reaction requires knowledge of the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. DFT calculations are employed to map the PES for reactions involving this compound. researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.net

By charting the energetic landscape, a reaction's pathway of minimum energy can be determined. For instance, in an addition reaction to the nitroethenyl group, the PES would illustrate the energy changes as a nucleophile approaches and forms a new bond, leading from the reactant state through a high-energy transition state to the final product.

Transition State Modeling and Reaction Barrier Calculations

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the rate of a chemical transformation. pearson.comvaia.com Modeling this state is a key aspect of computational chemistry.

This compound has multiple reactive sites, meaning that several reaction pathways may compete. For example, a nucleophile could potentially add to the vinylic carbon or engage in a substitution reaction at the bromine-bearing carbon via a benzyne (B1209423) mechanism under strong basic conditions. masterorganicchemistry.com

By modeling the transition state for each potential pathway, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.org The pathway with the lowest activation energy is kinetically favored and will be the dominant route under a given set of conditions. This predictive capability is crucial for understanding and controlling reaction outcomes.

The surrounding environment can significantly influence reaction dynamics. Computational models can account for the role of the solvent, often by using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent. mdpi.com This approach provides more accurate energy calculations, as the solvent can stabilize or destabilize reactants, products, and transition states differently.

Similarly, the effect of a catalyst can be modeled by including the catalytic species in the DFT calculations. By comparing the potential energy surface of the uncatalyzed reaction with the catalyzed one, it is possible to quantify how the catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Molecular Dynamics and Conformation Analysis

Conformational analysis of related β-nitrostyrene derivatives, often carried out using a combination of Raman spectroscopy and ab initio molecular orbital calculations at the Density Functional Theory (DFT) level, has revealed that the conformational behavior is largely governed by the stabilizing effect of π-electron delocalization. bohrium.comuc.pt It is generally observed that planar or near-planar geometries are energetically favored, as they maximize the conjugation between the aromatic ring, the carbon-carbon double bond, and the nitro group.

In the case of this compound, a key dihedral angle to consider would be the one defined by the plane of the benzene ring and the plane of the nitroethenyl group. Computational studies on similar molecules suggest that the lowest energy conformers would likely have this dihedral angle close to 0° or 180°, indicating a high degree of planarity. bohrium.comuc.pt Any deviation from planarity would likely be due to steric hindrance, although the bromo and nitro groups in the meta position are less likely to cause significant steric clash compared to ortho-substituted analogues.

The potential energy surface of this compound would be characterized by energy minima corresponding to stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the E (trans) configuration of the nitro and phenyl groups relative to the double bond would be more stable than the Z (cis) configuration, a common feature in nitrostyrene (B7858105) derivatives. uc.pt

A hypothetical conformational analysis workflow for this compound would involve:

Initial Structure Generation: Creating various possible starting geometries.

Geometry Optimization: Using quantum chemical methods (e.g., DFT) to find the nearest local energy minimum for each starting geometry.

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface.

Potential Energy Surface Scan: Systematically rotating key dihedral angles to map out the energy landscape and identify rotational barriers.

The following table illustrates the kind of data that would be generated from a conformational analysis of a related compound, 3,4-dihydroxy-β-nitrostyrene, which showcases the relative energies of different conformers. uc.pt

| Conformer | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| E | 0.00 | 99.9 |

| Z | 23.95 | < 0.1 |

This table is representative of data for a related compound, 3,4-dihydroxy-β-nitrostyrene, and is used here for illustrative purposes.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these methods can provide a range of reactivity descriptors that help predict its chemical behavior. These descriptors are derived from the molecular orbitals and the electron density distribution, often calculated using DFT.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to a greater susceptibility to react with nucleophiles.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η).

Local Reactivity Descriptors: While global descriptors describe the reactivity of the molecule as a whole, local descriptors, such as Fukui functions, identify the most reactive sites within the molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to predict the sites for electrophilic, nucleophilic, and radical attacks.

The following table provides hypothetical values for the quantum chemical descriptors of this compound, based on typical ranges observed for similar aromatic compounds.

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -7.5 eV |

| LUMO Energy | ELUMO | - | -2.0 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential | I | -EHOMO | 7.5 eV |

| Electron Affinity | A | -ELUMO | 2.0 eV |

| Electronegativity | χ | (I + A) / 2 | 4.75 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.75 eV |

| Chemical Softness | S | 1 / η | 0.36 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 4.11 eV |

These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

These computational insights are invaluable for rationalizing the observed chemical properties of this compound and for guiding the design of new synthetic routes and applications.

Advanced Applications in Contemporary Organic Synthesis and Materials Science

Strategic Building Block in Complex Organic Molecule Synthesis

The strategic placement of the bromo and nitroethenyl functionalities on the benzene (B151609) ring makes 1-Bromo-3-(2-nitroethenyl)benzene a highly valuable precursor in the assembly of complex organic molecules. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition and cycloaddition reactions, while the bromine atom serves as a handle for cross-coupling reactions and other transformations.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Isoquinolines)

The reactivity of the nitroethenyl group in this compound makes it a suitable starting material for the construction of various nitrogen-containing heterocycles.

Pyrroles:

The synthesis of pyrroles from nitroalkenes can be achieved through various methods, with the Barton-Zard reaction being a prominent example. nih.gov This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to yield a pyrrole (B145914). While direct experimental data for this compound in this specific reaction is not extensively documented in readily available literature, the known reactivity of nitroalkenes suggests its potential as a substrate. The general mechanism for the Barton-Zard reaction is outlined below:

| Step | Description |

| 1 | Michael addition of the isocyanide to the nitroalkene. |

| 2 | Cyclization of the resulting intermediate. |

| 3 | Elimination of the nitro group to form the aromatic pyrrole ring. |

This synthetic strategy would lead to the formation of a pyrrole ring bearing a 3-bromophenyl substituent, a versatile intermediate for further functionalization.

Isoquinolines:

Isoquinoline (B145761) and its derivatives are significant structural motifs in many natural products and pharmacologically active compounds. bldpharm.comorgsyn.org The synthesis of isoquinolines often involves the construction of the heterocyclic ring onto a pre-existing benzene ring. While direct methods for the conversion of this compound into isoquinolines are not explicitly detailed, its structural features are amenable to established synthetic routes. For instance, the nitroethenyl group can be reduced to a 2-(3-bromophenyl)ethanamine derivative, a key intermediate in classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. google.com These reactions typically involve the cyclization of a β-phenylethylamine derivative with an appropriate carbonyl compound.

Intermediate in the Total Synthesis of Natural Products (e.g., Armepavine (B1667600), Nuciferine)

One of the notable applications of (2-nitroethenyl)benzene derivatives is in the total synthesis of benzylisoquinoline alkaloids, such as armepavine and nuciferine. A concise synthetic route to these natural products has been developed utilizing derivatives of (2-nitroethenyl)benzene. nih.gov The key steps in this synthesis involve the reduction of the nitroethenyl group to a nitroethane derivative, followed by a radical cyclization of an aryl bromide. This suggests that this compound is a highly relevant precursor for such synthetic endeavors. The bromo substituent provides the necessary functionality for the crucial radical cyclization step, which is instrumental in forming the core structure of these alkaloids.

A general representation of the synthetic approach is as follows:

| Starting Material | Key Transformation | Product |

|---|---|---|

| (2-Nitroethenyl)benzene derivative | Reduction & Radical Cyclization | Benzylisoquinoline Alkaloid Core |

Synthesis of Polycyclic and Spirocyclic Systems

The dienophilic nature of the activated double bond in this compound makes it a valuable component in cycloaddition reactions for the construction of polycyclic and spirocyclic frameworks.

Polycyclic Systems:

Diels-Alder reactions are a powerful tool for the formation of six-membered rings, and nitrostyrenes are known to act as effective dienophiles due to the electron-withdrawing nitro group. nih.govmdpi.com The reaction of this compound with various dienes can lead to the formation of complex polycyclic structures. The regioselectivity of these reactions is influenced by the electronic and steric properties of both the diene and the dienophile. mdpi.com

Furthermore, [3+2] cycloaddition reactions of nitrostyrenes with 1,3-dipoles, such as nitrones, provide a route to five-membered heterocyclic rings, which can be key components of larger polycyclic systems. nih.gov The reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in these reactions has been studied, indicating the versatility of this approach. nih.gov

Spirocyclic Systems:

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is an area of growing interest in organic synthesis. While specific examples detailing the use of this compound for the direct synthesis of spirocycles are not prevalent in the literature, its reactive functionalities suggest potential applications. For instance, the Michael addition of a cyclic nucleophile to the nitroethenyl group could initiate a sequence leading to a spirocyclic structure. General methods for the synthesis of spirocyclic compounds often involve intramolecular cyclization or cycloaddition reactions. researchgate.netscielo.br

Contributions to Advanced Materials Chemistry

The unique combination of a polymerizable vinyl group, a reactive nitro group, and a functionalizable bromo group makes this compound an interesting candidate for the development of advanced materials with tailored properties.

Monomer and Intermediate in Specialty Polymer Synthesis

The presence of the ethenyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymer would feature a poly(nitrostyrene) backbone with pendant 3-bromophenyl groups. The bromine atoms on the polymer chain can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's properties. While specific research on the polymerization of this exact monomer is not widely reported, related bromo- and nitro-substituted benzene compounds are known to be used in the production of specialty polymers. scielo.br The polymerization of styrene (B11656) and its derivatives is a well-established field, and similar radical polymerization techniques could potentially be applied.

Precursor for Functional Coatings and Optoelectronic Materials

The conjugated system and the presence of both electron-withdrawing (nitro) and halogen (bromo) substituents suggest that this compound could be a precursor for materials with interesting electronic and optical properties. Derivatives of nitrostyrene (B7858105) are known to be used in the synthesis of materials for electronics and coatings. scielo.br The bromo-substituent can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to extend the conjugation of the molecule, a key strategy in the design of organic electronic materials. Such extended π-systems are often a prerequisite for conductivity and luminescence in organic materials, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Novel Catalytic Systems

The unique electronic and structural features of this compound make it a molecule of interest in the development of novel catalytic systems. Its potential extends to both the design of specialized ligands for metal-based catalysts and as a versatile substrate in the rapidly expanding field of organocatalysis.

Design of Ligands for Metal Catalysis

The structure of this compound offers two primary functional handles for its elaboration into ligands for metal catalysis: the bromo substituent on the aromatic ring and the nitroethenyl group. Each of these sites can be chemically modified to introduce coordinating atoms that can bind to a metal center.

One potential strategy for ligand synthesis involves the transformation of the nitro group. The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. masterorganicchemistry.comacs.org This conversion is significant because the resulting amino group is a common coordinating group in a wide variety of ligands. For this compound, the selective reduction of the nitro group while preserving the carbon-carbon double bond would yield a bromo-substituted aminostyrene derivative. This derivative could then serve as a precursor to various ligand types. For instance, the amino group could be further functionalized, or the bromine atom could be used in cross-coupling reactions to build more complex, multidentate ligand architectures. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for the formation of carbon-carbon bonds. youtube.com The bromo substituent on the benzene ring of this compound makes it an ideal candidate for such reactions. researchgate.netresearchgate.netnih.gov For example, a coupling reaction with a pyridine-containing boronic acid could lead to the synthesis of a bipyridine-type ligand. depaul.edumdpi.comacs.orgacs.org Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry, known for their ability to form stable complexes with a variety of transition metals.

A hypothetical reaction scheme for the synthesis of a bipyridine-type ligand from this compound is presented below:

Hypothetical Synthesis of a Bipyridine Ligand

| Reactant | Reagent | Product |

|---|

The resulting 2-(3-(2-nitroethenyl)phenyl)pyridine could then be used as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the two pyridine (B92270) rings. The presence of the nitroethenyl group could also influence the electronic properties of the resulting metal complex.

Substrate for Organocatalytic Transformations

The electron-withdrawing nature of the nitro group makes the carbon-carbon double bond in this compound highly electrophilic. This renders the compound an excellent Michael acceptor in organocatalytic conjugate addition reactions. ethz.chniscpr.res.inmdpi.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the synthesis of chiral molecules. bohrium.comdovepress.comnih.gov

A variety of nucleophiles can be added to β-nitrostyrenes in an enantioselective manner using chiral organocatalysts. These catalysts, often derived from natural products like cinchona alkaloids or proline, can effectively control the stereochemical outcome of the reaction. bohrium.comdovepress.commdpi.com

Organocatalytic Michael Addition of Malonates

The Michael addition of dialkyl malonates to β-nitrostyrenes is a well-studied reaction that can be catalyzed by various organocatalysts, such as bifunctional thioureas. rsc.orgbeilstein-journals.orgrsc.org These catalysts activate the nitrostyrene through hydrogen bonding and the malonate through deprotonation, facilitating the carbon-carbon bond formation with high enantioselectivity. Given these precedents, this compound is expected to be a suitable substrate for such transformations.

Representative Organocatalytic Michael Addition of Dimethyl Malonate

| Substrate | Nucleophile | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| trans-β-Nitrostyrene | Dimethyl malonate | Chiral Thiourea | Dimethyl 2-(2-nitro-1-phenylethyl)malonate | up to 95 | up to 97 |

Organocatalytic Michael Addition of Aldehydes and Ketones

Aldehydes and ketones can also serve as nucleophiles in organocatalytic Michael additions to β-nitrostyrenes. ethz.chnih.govmdpi.commdpi.com Chiral primary or secondary amines, often used as catalysts, react with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then adds to the nitrostyrene, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. Cinchona alkaloid-derived catalysts have proven to be particularly effective in these reactions. dovepress.commdpi.com

Representative Organocatalytic Michael Addition of Cyclohexanone

| Substrate | Nucleophile | Catalyst | Product | Yield (%) | Diastereomeric Ratio | ee (%) |

|---|---|---|---|---|---|---|

| trans-β-Nitrostyrene | Cyclohexanone | Cinchona-based thiourea | 2-((R)-2-Nitro-1-phenylethyl)(R)-cyclohexanone | 94 | 97:3 (anti/syn) | 99 (anti) |